molecular formula C15H23N3 B12926662 9-Benzyl-1,4,9-triazaspiro[5.5]undecane

9-Benzyl-1,4,9-triazaspiro[5.5]undecane

Cat. No.: B12926662
M. Wt: 245.36 g/mol
InChI Key: FXBJHPMAGNWQPM-UHFFFAOYSA-N
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Description

9-Benzyl-1,4,9-triazaspiro[5.5]undecane is a synthetically versatile spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Compounds based on the 1,4,9-triazaspiro[5.5]undecane structure have been identified as key precursors for developing potent and selective inhibitors of biologically important targets. Notably, derivatives of this core have been optimized into highly effective METTL3 inhibitors, exhibiting IC50 values in the low nanomolar range (e.g., 5 nM) . This makes the 9-Benzyl-1,4,9-triazaspiro[5.5]undecane building block highly valuable for researchers investigating the role of the METTL3/METTL14 complex in N6-methyladenosine (m6A) regulation, a process implicated in various cancers, including acute myeloid leukemia and prostate cancer . Furthermore, the related 1,9-diazaspiro[5.5]undecane scaffold is privileged in pharmaceutical research, showing demonstrated potential for treating a wide spectrum of disorders. This includes applications in obesity treatment through acetyl-CoA carboxylase (ACC) inhibition (with IC50 values as low as 3.4 nM), pain management, and addressing immune system, cardiovascular, and psychotic disorders . The benzyl substitution at the 9-position is a common feature in many bioactive molecules, often used to modulate properties and potency. This compound is offered exclusively For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

9-benzyl-1,4,9-triazaspiro[5.5]undecane

InChI

InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-18-10-6-15(7-11-18)13-16-8-9-17-15/h1-5,16-17H,6-13H2

InChI Key

FXBJHPMAGNWQPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNCCN2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 9-Benzyl-1,4,9-triazaspiro[5.5]undecane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate.

    Introduction of the benzyl group: The spirocyclic intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group at the nitrogen atom.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

9-Benzyl-1,4,9-triazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The compound features a spirocyclic structure that incorporates three nitrogen atoms within a bicyclic framework. The presence of the benzyl group enhances its lipophilicity, which may influence its interaction with biological targets. This unique configuration is crucial for its biological activity and potential therapeutic applications.

Medicinal Chemistry

9-Benzyl-1,4,9-triazaspiro[5.5]undecane has been identified as a potent inhibitor of the METTL3/METTL14 protein complex, which is essential for the methylation of m6A modifications on RNA. This inhibition can significantly alter gene expression and cellular metabolism, making it a candidate for therapeutic applications in diseases associated with m6A modification .

Potential Therapeutic Areas:

  • Cancer Treatment: By modulating gene expression through METTL3/METTL14 inhibition, this compound may be explored for its efficacy in various cancers where m6A modifications play a role.
  • HIV/AIDS: Patents have indicated that derivatives of triazaspiro compounds could serve as preventive or therapeutic agents against HIV infection and AIDS .

Biological Research

The compound's ability to selectively inhibit specific protein complexes makes it valuable in biochemical assays and studies related to enzyme-substrate interactions. For instance, it has been utilized to investigate the role of m6A modifications in RNA metabolism and their implications in various diseases .

Case Study:

  • A study demonstrated that 9-benzyl-1,4,9-triazaspiro[5.5]undecane effectively binds to the METTL3 protein, inhibiting its methyltransferase activity and leading to decreased m6A modifications on RNA substrates .

Industrial Applications

Beyond medicinal uses, 9-benzyl-1,4,9-triazaspiro[5.5]undecane serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique properties can be leveraged in developing new materials with specific functionalities.

Key Industrial Uses:

  • Material Science: The compound can be utilized in creating polymers or coatings with enhanced properties due to its structural features.
  • Cosmetic Formulations: The compound's stability and interaction with biological systems may allow it to be explored as an ingredient in cosmetic products .

Comparative Data Table

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryInhibitor of METTL3/METTL14 complexAlters gene expression; potential cancer therapy
Biological ResearchBiochemical assays for enzyme interactionsSignificant binding affinity to METTL3
Industrial ApplicationsSynthesis of complex molecules; material developmentUseful in creating polymers and coatings

Mechanism of Action

The mechanism of action of 9-Benzyl-1,4,9-triazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Heteroatom Composition and Position

The number and position of heteroatoms (N, O) in the spirocyclic scaffold significantly influence activity:

Compound Name Heteroatom Arrangement Key Features
9-Benzyl-1,4,9-triazaspiro[5.5]undecane 1,4,9-Triaza High nitrogen content enhances hydrogen bonding; potential for improved receptor binding .
1-Oxa-4,9-diazaspiro[5.5]undecane 1-Oxa, 4,9-Diaza Oxygen atom increases polarity; substituents at C4 improve target affinity (e.g., halogen groups) .
1,5-Dioxa-9-azaspiro[5.5]undecane 1,5-Dioxa, 9-Aza Oxygen-rich system reduces basicity; used as sigma receptor ligands .
3,9-Diazaspiro[5.5]undecane 3,9-Diaza Fewer nitrogens reduce polarity; cyclobutyl substituents alter steric bulk .

Substituent Effects on Pharmacological Activity

  • Benzyl vs.
  • Heteroaryl Groups : Pyridyl substituents at C4 in 1-oxa-4,9-diazaspiro compounds improve solubility and metabolic stability .

Physicochemical Properties

Property 9-Benzyl-1,4,9-triazaspiro[5.5]undecane 1-Oxa-4,9-diazaspiro[5.5]undecane 3,9-Diazaspiro[5.5]undecane
LogP (Predicted) ~2.8 (moderate lipophilicity) ~2.1 (higher polarity) ~3.2 (higher lipophilicity)
Solubility Moderate in aqueous buffers Improved due to oxygen atom Low (requires salt forms)
Metabolic Stability Stable (triaza scaffold resists oxidation) Moderate Variable (depends on substituents)

Key Research Findings

  • Synthetic Accessibility : 9-Benzyl-1,4,9-triazaspiro[5.5]undecane derivatives are synthesized via scalable routes, though nitrogen-rich intermediates require careful handling .
  • Safety: No reported hERG inhibition, unlike 1-oxa-4,9-diazaspiro derivatives, which require structural optimization for cardiac safety .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 9-Benzyl-1,4,9-triazaspiro[5.5]undecane and structurally related compounds?

Spiro compounds like 9-Benzyl-1,4,9-triazaspiro[5.5]undecane are typically synthesized via ring-closing metathesis (RCM) or acid-catalyzed cyclization . For example, a nine-step synthesis of perhydrohistrionicotoxin analogs utilized RCM to construct the 1-azaspiro[5.5]undecane framework from linear precursors . Bromine-mediated cyclization under acidic conditions has also been reported, though side reactions (e.g., bromine transfer) necessitate rigorous optimization of reaction parameters . Purification often involves recrystallization or preparative HPLC to isolate stereoisomers .

Q. What spectroscopic techniques are critical for confirming the structural integrity of spiro compounds?

  • FTIR : Detects functional groups like C-O-C (1000–1200 cm⁻¹) and C=O (~1720 cm⁻¹) in spiroacetal or amide-containing derivatives .
  • 1H-NMR : Identifies proton environments (e.g., benzyl protons at δ ~7.26 ppm, ether-linked protons at δ 3.3–4.0 ppm) .
  • X-ray diffraction : Resolves crystal structures, as demonstrated for spiro[5.5]undecane derivatives isolated from natural sources .

Q. How can researchers ensure reproducibility in spiro compound synthesis?

  • Use high-purity monomers (e.g., 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane) and rigorously dry solvents to avoid side reactions .
  • Optimize reaction conditions (temperature, catalyst loading) based on computational models (e.g., SAM1 calculations for polymerization kinetics) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 9-Benzyl-1,4,9-triazaspiro[5.5]undecane derivatives?

Diastereomers of spiro compounds like perhydrohistrionicotoxin exhibit divergent receptor interactions . For instance, certain diastereomers showed enhanced antagonism on α4β2-nicotinic acetylcholine receptors (nAChRs) compared to the parent compound, highlighting the need for stereocontrolled synthesis and chiral resolution techniques (e.g., preparative HPLC) .

Q. What role do spiro compounds play in polymer design for drug delivery systems?

Spiro monomers (e.g., 3,9-divinyl derivatives) enable tunable hydrogels with controlled drug release. Copolymers with N,N-dimethylacrylamide form networks via hydrogen bonding, modulating release kinetics for drugs like indomethacin. Adjusting spiro monomer content alters crosslinking density and hydrolytic stability .

Q. How can computational modeling guide the design of spiro-based polymers?

SAM1 calculations predict reactivity and polymerization pathways for spiro monomers. For example, modeling acid-catalyzed ring-opening of tetraoxaspiro[5.5]undecane derivatives revealed activation energies for single vs. double-ring opening, aiding in monomer selection for specific polymer architectures .

Q. What strategies address contradictions in reported biological activities of spiro compounds?

  • Comparative stereochemical analysis : Evaluate diastereomer purity via chiral chromatography .
  • Receptor-binding assays : Use patch-clamp electrophysiology to quantify nAChR antagonism, correlating structural motifs (e.g., benzyl substituents) with activity .

Methodological Considerations

Q. How to resolve challenges in spiro compound purification?

  • Chromatography : Use silica gel columns with gradient elution (e.g., MeOH/MeCN mixtures) .
  • Recrystallization : Optimize solvent pairs (e.g., chloroform/methanol) for high-yield isolation .

Q. What are best practices for handling air- or moisture-sensitive spiro compounds?

  • Conduct reactions under argon/nitrogen atmospheres in anhydrous solvents .
  • Store products in desiccated, light-resistant containers at -20°C to prevent degradation .

Data Contradictions and Validation

Q. How to validate conflicting reports on spiro compound stability?

  • Accelerated degradation studies : Expose compounds to heat, light, or humidity and monitor decomposition via HPLC-MS .
  • Comparative FTIR/NMR : Track functional group changes (e.g., ester hydrolysis in poly(ortho ester)s) .

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